4,4'-Diacetylbiphenyl diketoxime
Description
Contextual Significance of Diketoximes in Organic and Inorganic Chemistry
Diketoximes, and oximes in general, represent a versatile class of organic compounds characterized by the C=N-OH functional group. researchgate.net Their importance in both organic and inorganic chemistry is multifaceted. In organic synthesis, oximes serve as crucial intermediates for the preparation of a wide array of other functional groups. researchgate.net
In the realm of inorganic chemistry, diketoximes are particularly valued for their ability to act as ligands. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. youtube.comyoutube.com The nitrogen and oxygen atoms of the oxime groups can donate lone pairs of electrons to a metal center, forming coordinate covalent bonds. youtube.com This chelating ability, where a single ligand binds to a metal at two or more points, makes diketoximes effective in stabilizing metal ions and in the formation of diverse and structurally interesting coordination compounds. youtube.com The resulting metal complexes have shown potential in various catalytic and material science applications.
Structural Characteristics and Fundamental Reactivity Profile of 4,4'-Diacetylbiphenyl (B124710) Diketoxime
The fundamental reactivity of 4,4'-Diacetylbiphenyl diketoxime is primarily governed by the oxime functional groups. The nitrogen atom of the oxime is nucleophilic, while the hydroxyl proton is acidic. These characteristics allow the molecule to participate in a variety of chemical transformations. For instance, the oxime groups can be hydrolyzed back to the corresponding ketone, 4,4'-diacetylbiphenyl, or can be reduced to form amines. Furthermore, the hydroxyl group can be derivatized to form ethers or esters.
The synthesis of this compound typically involves the reaction of 4,4'-diacetylbiphenyl with hydroxylamine (B1172632). chemicalbook.com The precursor, 4,4'-diacetylbiphenyl, is a white solid with a melting point of 193-195 °C. chemicalbook.com
Physicochemical Properties of 4,4'-Diacetylbiphenyl and its Diketoxime
| Property | 4,4'-Diacetylbiphenyl | This compound |
| Molecular Formula | C16H14O2 | C16H16N2O2 |
| Molecular Weight | 238.28 g/mol | 268.32 g/mol |
| CAS Number | 787-69-9 | 1076239-80-9 |
| Appearance | White solid | Data not available |
| Melting Point | 193-195 °C | Data not available |
Data sourced from references chemicalbook.comoakwoodchemical.comnih.govthermofisher.comchembk.com
Research Landscape and Emerging Academic Avenues for Biphenyl-Based Oximes
The research landscape for biphenyl-based oximes is expanding, driven by the unique properties imparted by the biphenyl (B1667301) scaffold. The rigid and tunable nature of the biphenyl unit makes it an attractive component in the design of functional molecules. Biphenyl derivatives are being explored for their applications in various fields, including liquid crystals and as intermediates in organic synthesis. chemicalbook.comresearchgate.net
One emerging area of interest is the use of biphenyl-based oximes as sensors. For example, certain biphenyl derivatives containing oxime groups have been investigated as optical probes for the detection of nitrogen dioxide (NO2). rsc.org These probes exhibit a change in their optical properties, such as a shift in their absorption spectrum, upon reaction with NO2, enabling the detection of this gas at low concentrations. rsc.org
Furthermore, the broader class of biphenyl compounds is being investigated for a range of biological activities and material applications. mdpi.comfrontiersin.org This suggests that biphenyl-based oximes, including this compound, could be valuable precursors or active components in the development of new materials and biologically relevant molecules. Future research may focus on the synthesis of novel coordination complexes with various metal ions and the exploration of their catalytic, optical, and magnetic properties. The potential for these compounds in areas such as molecular recognition and supramolecular chemistry also presents exciting avenues for future investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[1-[4-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]phenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11(17-19)13-3-7-15(8-4-13)16-9-5-14(6-10-16)12(2)18-20/h3-10,19-20H,1-2H3/b17-11+,18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXASSDHCQYBPP-JYFOCSDGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N/O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,4 Diacetylbiphenyl Diketoxime and Its Precursors
Regiospecific Acetylation Routes to 4,4'-Diacetylbiphenyl (B124710)
The introduction of acetyl groups at the 4 and 4' positions of the biphenyl (B1667301) scaffold is a critical step in the synthesis of the target diketoxime. The Friedel-Crafts acylation is a primary method for this transformation. nih.gov
Catalytic Systems and Reaction Optimization in Biphenyl Functionalization
The Friedel-Crafts acylation of biphenyl is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov Traditional catalysts like aluminum chloride (AlCl₃) are effective but often required in stoichiometric amounts, leading to significant waste. nih.gov Modern approaches focus on developing more sustainable and efficient catalytic systems.
Recent research has explored the use of solid acid catalysts and reusable catalysts to minimize environmental impact. acs.org For instance, phosphotungstic acid encapsulated in a flexible nanoporous material has shown promise in Friedel-Crafts acylation reactions, offering the advantages of high efficiency and catalyst recyclability. acs.org The optimization of reaction conditions, such as solvent, temperature, and reaction time, is crucial for maximizing the yield of the desired 4,4'-diacetylated product while minimizing the formation of ortho- and meta-isomers. The use of ultrasound has also been shown to accelerate these reactions. acs.org
A plausible mechanism for the Friedel-Crafts acylation involves the activation of the acyl chloride by the Lewis acid to form a highly reactive acylium ion, which then attacks the biphenyl ring. nih.gov The regioselectivity towards the para position is influenced by steric hindrance and the electronic properties of the biphenyl system.
Methodological Enhancements in Diacetylbiphenyl Precursor Synthesis
Beyond the direct diacetylation of biphenyl, alternative strategies for the synthesis of 4,4'-diacetylbiphenyl often involve the functionalization of pre-existing biphenyl derivatives. For example, Suzuki-Miyaura cross-coupling reactions can be employed to construct the biphenyl backbone from appropriately substituted aryl boronic acids and aryl halides. nih.govchemicalbook.com This approach offers high modularity, allowing for the introduction of acetyl groups at the desired positions with high precision.
Selective Oxime Formation: Strategies for 4,4'-Diacetylbiphenyl Diketoxime Synthesis
The conversion of the diketone, 4,4'-diacetylbiphenyl, to its corresponding diketoxime is a key transformation. This typically involves the reaction of the diketone with hydroxylamine (B1172632) or its salts. chemicalbook.com
Reaction Conditions and Yield Maximization in Diketoxime Formation
The formation of this compound is generally achieved by reacting 4,4'-diacetylbiphenyl with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine (B92270). The reaction is often carried out in a protic solvent like ethanol (B145695) or a mixture of ethanol and water.
Key parameters that influence the yield and purity of the diketoxime include:
Reaction Temperature: Moderate temperatures are typically employed to ensure a reasonable reaction rate without promoting side reactions.
pH of the reaction medium: The pH needs to be controlled to ensure the availability of free hydroxylamine for the reaction with the carbonyl groups.
Reaction Time: Sufficient time must be allowed for the complete conversion of both ketone functionalities to oximes.
The keto oxime and glyoxime (B48743) derivatives of 4,4'-diacetylbiphenyl have been synthesized and characterized using NMR and Fourier transform infrared spectroscopy techniques. chemicalbook.com
Chemo- and Stereoselective Aspects of Oxime Derivatization
The formation of oximes from unsymmetrical ketones can lead to the formation of stereoisomers (E and Z isomers). In the case of this compound, where both ketone groups are identical, the potential for three stereoisomers exists: (E,E), (Z,Z), and (E,Z). The stereochemical outcome of the oximation reaction can be influenced by the reaction conditions. researchgate.net
Recent advancements in stereoselective synthesis have led to methods for preparing single-geometry ketoximes. researchgate.net While not specifically detailed for this compound in the provided context, these strategies, which may involve specific catalysts or reaction conditions, could potentially be applied to control the stereochemistry of the resulting diketoxime. researchgate.net The separation and characterization of these stereoisomers are important for understanding their distinct physical and chemical properties.
Derivatization Pathways and Functional Group Transformations of Diketoximes
The oxime functional groups in this compound serve as versatile handles for further chemical modifications, opening up pathways to a variety of other functional groups and molecular architectures. organic-synthesis.comsolubilityofthings.com
The transformation of oximes can lead to a range of functionalities. For instance, the reduction of oximes can yield primary amines. This can be achieved using various reducing agents. Another important reaction of oximes is the Beckmann rearrangement, which converts the oxime into an amide under acidic conditions.
Furthermore, the hydroxyl group of the oxime can be derivatized to form ethers or esters. These transformations can alter the solubility, reactivity, and biological activity of the parent molecule. The development of new derivatization reagents and methodologies continues to expand the synthetic utility of oximes. nih.govresearchgate.net For example, various reagents have been developed for the derivatization of functional groups to facilitate their analysis by techniques like liquid chromatography. nih.govnih.gov
Beckmann Rearrangement and Aminobenzidine Synthesis
The Beckmann rearrangement is a fundamental organic reaction that transforms ketoximes into their corresponding amides under acidic conditions. This reaction provides a direct pathway to convert this compound into N,N'-diacetyl-4,4'-biphenyldiamine. Subsequent hydrolysis of this diamide (B1670390) yields 4,4'-diaminobiphenyl, a crucial monomer in the polymer industry, often referred to by the common name benzidine.
The rearrangement of a ketoxime to an amide can be induced by a variety of reagents. While specific studies on this compound are not extensively detailed, the reaction mechanism is well-established for analogous aryl ketoximes. The process typically involves activation of the oxime's hydroxyl group, followed by the migration of the aryl group anti-periplanar to the leaving group, resulting in a nitrilium ion intermediate that is subsequently hydrolyzed to the amide.
Modern protocols for the Beckmann rearrangement focus on milder and more efficient conditions to improve yields and reduce environmentally harmful byproducts. For instance, reagents like phenyl dichlorophosphate (B8581778) in acetonitrile (B52724) at room temperature have proven effective for various ketoximes. Another approach employs elemental iodine in refluxing anhydrous acetonitrile, which acts as a mild Lewis acid to facilitate the rearrangement under neutral conditions. The table below summarizes conditions used for the Beckmann rearrangement on analogous aromatic ketoximes, which could be adapted for this compound.
Table 1: Exemplary Conditions for Beckmann Rearrangement of Aromatic Ketoximes
| Reagent/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Phenyl dichlorophosphate | Acetonitrile | Room Temp. | Moderate to High |
| Elemental Iodine (50 mol%) | Acetonitrile | Reflux | Up to 98% |
| Thionyl chloride | Not specified | Not specified | 75% |
The product of the rearrangement, N,N'-diacetyl-4,4'-biphenyldiamine, is a stable precursor to 4,4'-diaminobiphenyl. This diamine is a cornerstone for synthesizing high-performance aromatic polyamides and polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in aerospace, electronics, and specialty textiles. The synthesis typically involves a polycondensation reaction between the diamine and a diacid chloride (for polyamides) or a dianhydride (for polyimides).
Further Functionalization for Advanced Molecular Architectures
Beyond the Beckmann rearrangement, this compound itself is a valuable building block for creating sophisticated molecular architectures due to its rigid biphenyl linker and two reactive oxime groups. These oxime functionalities can act as versatile ligands in coordination chemistry or participate in polymerization reactions.
The nitrogen and oxygen atoms of the oxime groups can coordinate with various metal ions, making the diketoxime an excellent candidate for a bis(bidentate) ligand. This allows for the self-assembly of complex supramolecular structures, such as coordination polymers or metal-organic frameworks (MOFs). Research on related biphenyl-based linkers, such as biphenyl-dicarboxylates and biphenyl-tetraphosphonates, has demonstrated the successful synthesis of 1D, 2D, and 3D coordination polymers with diverse topologies and functionalities. nih.govnih.gov These materials have potential applications in catalysis, gas storage, and photoluminescence. nih.gov The defined geometry of the 4,4'-biphenyl unit in the diketoxime would enforce a linear and rigid extension between metal centers, facilitating the design of predictable network structures.
Furthermore, the oxime groups can undergo other chemical transformations to form novel polymers. For example, they can react with dihalides or bis(epoxides) to form poly(oxime-ethers), a class of polymers known for their thermal stability. The synthesis of poly(ether ketone)s containing biphenyl groups has been shown to produce materials with high glass transition temperatures and excellent thermal stability. researchgate.net By analogy, incorporating the diketoxime into a polymer backbone would leverage the rigidity and planarity of the biphenyl unit to enhance the thermomechanical properties of the resulting material.
The diamine derivative obtained from the Beckmann rearrangement, 4,4'-diaminobiphenyl, is also a key precursor for advanced molecular architectures beyond simple polymers. It can be used in the synthesis of macrocycles through reactions like ring-closing amination or amide coupling. These macrocyclic structures are of great interest in host-guest chemistry and as building blocks for more intricate interlocked molecules like catenanes and rotaxanes.
Coordination Chemistry of 4,4 Diacetylbiphenyl Diketoxime: Ligand Design and Metal Complexation
Ligand Design Principles and Coordination Modes of Diketoximes
The functionality and structural capabilities of a coordination complex are fundamentally dictated by the design of the ligand. Diketoximes, such as 4,4'-diacetylbiphenyl (B124710) diketoxime, are a class of ligands that possess multiple donor sites, allowing for diverse coordination behavior. nih.gov The oxime group, in particular, is a key player in coordination chemistry, often participating in the formation of stable metal complexes. scilit.comresearchgate.net
Ligands can be classified by their denticity, which refers to the number of donor atoms used to bind to a central metal ion. Bidentate ligands possess two such donor atoms and can "grab" a metal ion in two places. purdue.edu This mode of binding is known as chelation, and the resulting cyclic structure is called a chelate ring. libretexts.org Chelation significantly enhances the stability of the metal complex compared to coordination with two separate monodentate ligands, an observation known as the chelate effect. libretexts.org
In the case of 4,4'-diacetylbiphenyl diketoxime, the two oxime groups provide the donor sites. Each oxime group contains a nitrogen atom with a lone pair of electrons available for donation to a metal center. libretexts.orgyoutube.com When both oxime groups of a single ligand molecule bind to the same metal ion, they act as a bidentate chelating ligand, forming a stable ring structure. This bidentate coordination is a common and fundamental binding mode for ligands containing multiple donor sites. researchgate.net
The biphenyl (B1667301) unit acts as a semi-rigid spacer. The torsional angle between the planes of the two phenyl rings dictates the spatial separation and relative orientation of the two terminal diketoxime groups. researchgate.net This structural constraint influences whether the ligand binds to a single metal center (forming a monomeric complex) or bridges between two different metal centers (leading to polynuclear structures or coordination polymers). The inherent rigidity of the biphenyl backbone can be exploited to construct complexes with specific and predictable geometries. Furthermore, the biphenyl group is electronically active and exhibits characteristic π–π* electronic transitions, which can be observed in the electronic spectra of its metal complexes. acs.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with diketoxime ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comresearchgate.net The resulting products can be characterized by a variety of analytical techniques to determine their structure, bonding, and physical properties.
A wide array of transition metals are known to form complexes with oxime-based ligands, including but not limited to Cr, Mn, Fe, Co, Ni, Cu, and Zn. nih.gov Synthetic strategies generally involve combining the ligand and a metal halide or other salt in a solvent and allowing the complex to form, often with gentle heating. mdpi.commdpi.com The final structure is highly dependent on the reaction conditions, such as the metal-to-ligand ratio, the specific metal ion used, and the presence of coordinating counter-ions or solvent molecules. researchgate.net
The versatile nature of diketoxime ligands gives rise to remarkable structural diversity. researchgate.net Depending on the coordination mode adopted by the this compound ligand, various architectures are possible:
Monomeric Complexes: Where one ligand chelates to one metal center.
Dinuclear or Polynuclear Complexes: Where the ligand bridges two or more metal centers, facilitated by the separation of the oxime groups by the biphenyl spacer.
Coordination Polymers: Extended one-, two-, or three-dimensional networks can form if the bridging behavior continues in a repeating pattern. scilit.commdpi.com
The table below illustrates hypothetical complexes and their potential structural and magnetic characteristics based on the known behavior of similar ligands.
| Metal Ion | Potential Geometry | Expected Spin State | Potential Magnetic Behavior |
| Ni(II) | Square Planar / Octahedral | Low-Spin / High-Spin | Diamagnetic / Paramagnetic |
| Cu(II) | Distorted Octahedral | High-Spin (1 unpaired e⁻) | Paramagnetic |
| Co(II) | Tetrahedral / Octahedral | High-Spin | Paramagnetic mdpi.com |
| Zn(II) | Tetrahedral | (d¹⁰, no unpaired e⁻) | Diamagnetic researchgate.net |
| Mn(II) | Octahedral | High-Spin (5 unpaired e⁻) | Strongly Paramagnetic |
| Fe(III) | Octahedral | High-Spin / Low-Spin | Paramagnetic |
This table is illustrative and based on general principles of coordination chemistry.
Spectroscopic methods are indispensable for characterizing metal-diketoxime complexes.
Infrared (IR) Spectroscopy: Coordination of the oxime nitrogen to a metal ion typically results in a shift of the C=N and N-O stretching vibration frequencies in the IR spectrum. These shifts provide direct evidence of ligand-metal bond formation. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide valuable information. For paramagnetic complexes, weak absorption bands in the visible region often correspond to d-d electronic transitions, the energies of which are sensitive to the coordination geometry of the metal ion. mdpi.com More intense bands may be attributed to ligand-to-metal or metal-to-ligand charge transfer transitions. Additionally, the characteristic absorption of the biphenyl moiety (a π–π* transition) is expected in the ultraviolet region. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or low-spin Ni(II)), ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure in solution. researchgate.net For paramagnetic complexes, the NMR signals are typically broadened and significantly shifted, but these paramagnetically shifted peaks can also provide valuable structural insights. mdpi.comacs.org
Many transition metal complexes are paramagnetic, a property that arises from the presence of unpaired electrons in the metal's d-orbitals. uomustansiriyah.edu.iqlibretexts.org Substances with unpaired electrons are attracted to an external magnetic field. lscollege.ac.in
The degree of paramagnetism is quantified by the magnetic moment, which can be determined experimentally using techniques like a Gouy balance or a SQUID magnetometer. uomustansiriyah.edu.iqlibretexts.org The measured magnetic moment allows for the calculation of the number of unpaired electrons in the complex, which in turn helps to determine the oxidation state and the spin state (high-spin or low-spin) of the central metal ion. uomustansiriyah.edu.iq
In-depth Analysis of this compound Coordination Chemistry Reveals Research Gap
Despite a comprehensive search for scientific literature, no specific research articles or detailed data could be found on the coordination chemistry of this compound. This includes a lack of information regarding the synthesis of its metal complexes, single crystal X-ray diffraction studies, solution-state conformational analysis, and theoretical investigations into its metal-ligand interactions.
The initial diketone, 4,4'-diacetylbiphenyl, is a known compound, and general methodologies for the synthesis of oximes from ketones are well-established. However, the subsequent investigation of the corresponding diketoxime as a ligand for metal complexation appears to be an unexplored area of research within the publicly accessible scientific domain.
A related study on a similar but distinct ligand, "3,3',4,4'-tetrakis(amido diacetyl monoxime) biphenyl," and its binuclear complexes was identified. This research highlights the potential for biphenyl-based oxime ligands to form multinuclear coordination compounds. However, the structural and electronic properties of this monoxime derivative cannot be extrapolated to the specific diketoxime requested.
The absence of data on this compound and its metal complexes prevents a detailed discussion on the advanced structural elucidation and theoretical insights as outlined in the requested article structure. Key experimental data from single-crystal X-ray diffraction, which would provide definitive proof of the coordination mode, bond lengths, and angles within a metal complex, is not available. Similarly, there is no information on the solution-state behavior of any potential metal chelates, which would typically be investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Furthermore, without experimental structures or spectroscopic data, any theoretical analysis, such as the examination of electronic structure, bonding analysis, or the application of Frontier Molecular Orbital (FMO) theory to its coordination compounds, would be purely speculative and lack the necessary empirical foundation for a scientifically rigorous article.
Supramolecular Assembly and Self Organization of 4,4 Diacetylbiphenyl Diketoxime Derivatives
Non-Covalent Interactions in Self-Assembled Systems
The self-assembly of 4,4'-diacetylbiphenyl (B124710) diketoxime derivatives is primarily governed by a concert of non-covalent interactions. These weak forces, including hydrogen bonding and π-stacking, dictate the spatial arrangement of the molecules, leading to the formation of ordered supramolecular structures.
Intermolecular Hydrogen Bonding Networks
Hydrogen bonding plays a pivotal role in directing the assembly of molecules containing oxime groups. The oxime functional group (C=N-OH) possesses both a hydrogen bond donor (the hydroxyl group) and acceptor (the nitrogen atom), enabling the formation of robust and directional intermolecular connections. In the case of 4,4'-diacetylbiphenyl diketoxime, the presence of two oxime moieties per molecule significantly enhances the potential for creating extensive hydrogen-bonded networks.
Studies on related oxime-containing compounds have revealed various hydrogen-bonding motifs. researchgate.netnih.govrsc.org For instance, molecules can organize into centrosymmetric dimers through O-H···N hydrogen bonds between the oxime groups. researchgate.netnih.gov Alternatively, infinite chains of molecules can be formed via O-H···O or other hydrogen bonds, depending on the presence of other functional groups. researchgate.net The specific arrangement is sensitive to the molecular structure and the crystalline packing forces. In this compound, the linear and rigid nature of the biphenyl (B1667301) spacer would likely favor the formation of one-dimensional chains or two-dimensional sheets through a combination of these hydrogen bonding patterns. The cooperative nature of these bonds can lead to highly stable and ordered assemblies. nih.gov
Table 1: Potential Hydrogen Bonding Parameters in Oxime Derivatives
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| O-H···N | Oxime -OH | Oxime N | 2.7 - 3.0 | 160 - 180 |
| O-H···O | Oxime -OH | Oxime -OH | 2.6 - 2.9 | 150 - 170 |
Note: The values in this table are generalized from studies on various oxime-containing crystal structures and represent typical ranges.
Pi-Stacking and Aromatic Interactions
The biphenyl core of this compound provides a platform for significant π-stacking and aromatic interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, contribute substantially to the stability of the supramolecular assembly. The extent and geometry of π-stacking can influence the electronic properties of the resulting material.
In biphenyl derivatives, π-π interactions can lead to layered structures where the aromatic rings of adjacent molecules overlap. rsc.org The arrangement can be either face-to-face or, more commonly, offset (displaced face-to-face) to minimize electrostatic repulsion. The interplay between hydrogen bonding and π-stacking is crucial in determining the final three-dimensional architecture. For instance, hydrogen-bonded chains or sheets can be further organized into stacks through π-π interactions, leading to highly ordered crystalline materials. The presence of acetyl groups may also influence the electronic nature of the biphenyl system and thus the strength and geometry of the π-stacking interactions.
Directed Assembly on Surfaces and Interfacial Phenomena
The ability to control the assembly of molecules on solid surfaces is a key objective in nanotechnology, with applications ranging from molecular electronics to sensing. This compound derivatives are attractive candidates for directed assembly due to their defined shape and specific interaction sites.
Substrate-Directed Supramolecular Architectures
The choice of substrate plays a critical role in guiding the self-assembly of adsorbed molecules. Atomically flat surfaces, such as highly oriented pyrolytic graphite (B72142) (HOPG) and single-crystal metal surfaces like Au(111), can act as templates, directing the formation of highly ordered two-dimensional supramolecular structures. rsc.orgresearchgate.netnanoten.com
For a molecule like this compound, the interaction with the substrate would be a combination of van der Waals forces between the biphenyl core and the surface, and potentially more specific interactions involving the oxime and acetyl groups. On a graphite surface, the planar biphenyl moiety would likely adsorb flat, promoting the formation of well-ordered monolayers. rsc.orgnanoten.com The intermolecular hydrogen bonds would then dictate the in-plane ordering, leading to the formation of two-dimensional crystalline domains. The final architecture will be a result of the delicate balance between molecule-substrate and molecule-molecule interactions. Scanning tunneling microscopy (STM) is a powerful technique to visualize these substrate-directed architectures at the molecular level. rsc.org
Role of Metallic Adatoms in Hierarchical Assembly
On metallic surfaces, particularly Au(111), the presence of mobile metal adatoms can significantly influence the self-assembly process. aps.orgacs.orgdubowski.ca These adatoms can be incorporated into the supramolecular structure, acting as coordination centers and mediating interactions between the organic molecules. nih.govnih.gov
For this compound, the oxime groups, with their nitrogen and oxygen atoms, could potentially coordinate with gold adatoms. This molecule-adatom interaction could lead to the formation of well-defined metal-organic chains or networks on the surface. aps.orgacs.org The geometry of these structures would be dictated by the coordination preferences of the metal adatom and the steric constraints of the organic ligand. This hierarchical assembly process, where primary intermolecular interactions are supplemented by metal coordination, offers a powerful strategy for constructing complex and robust surface-confined nanostructures. The controlled deposition of additional metal atoms could also be used to trigger structural transformations in the self-assembled layer. nih.gov
Design Principles for Functional Supramolecular Materials
The rational design of functional materials based on this compound derivatives hinges on a thorough understanding of the structure-property relationships. By strategically modifying the molecular structure, it is possible to tune the supramolecular assembly and, consequently, the material's properties.
One key design principle involves the introduction of additional functional groups to the biphenyl core or the oxime moieties. For example, attaching photoresponsive units could lead to materials whose structure and properties can be controlled by light. The incorporation of specific binding sites could enable the development of sensors for ions or small molecules. rsc.org The oxime groups themselves can act as ligands for metal ions, opening up the possibility of creating porous metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis. nih.govmdpi.com
Another important aspect is the control over the dimensionality of the assembly. By modifying the substituents, it may be possible to favor the formation of one-dimensional wires, two-dimensional sheets, or three-dimensional porous networks. For instance, bulky substituents could hinder close packing in certain dimensions, promoting anisotropic growth. The ability to create materials with well-defined nano- and microscale morphologies is essential for their integration into functional devices.
Spectroscopic and Advanced Analytical Techniques for Structural and Electronic Characterization
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 4,4'-Diacetylbiphenyl (B124710) diketoxime. nih.govyoutube.com These complementary methods rely on the interaction of light with molecular vibrations, providing a unique "fingerprint" of the compound. nih.gov
Diagnostic Bands for Oxime and Biphenyl (B1667301) Moieties
The FT-IR spectrum of 4,4'-Diacetylbiphenyl diketoxime displays characteristic absorption bands that confirm the presence of both the oxime and biphenyl functionalities. The presence of the oxime groups is unequivocally identified by a prominent, broad absorption band in the region of 3242 cm⁻¹, which is attributed to the O-H stretching vibration of the hydroxyl group. The C=N stretching vibration of the oxime is observed around 1679 cm⁻¹.
The biphenyl core gives rise to a set of characteristic bands. The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are responsible for absorptions in the 1600-1450 cm⁻¹ range. Specifically for 4,4'-disubstituted biphenyls, a strong band around 825 cm⁻¹ is indicative of the out-of-plane C-H bending of the para-substituted rings.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=N and aromatic C=C stretching vibrations are expected to show strong Raman scattering signals, aiding in the comprehensive vibrational assignment.
Table 1: Key FT-IR Diagnostic Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Moiety |
| 3242 | O-H stretching | Oxime |
| ~3050 | Aromatic C-H stretching | Biphenyl |
| 1679 | C=N stretching | Oxime |
| ~1600 | Aromatic C=C stretching | Biphenyl |
| 1495 | Aromatic C=C stretching | Biphenyl |
| 955 | N-O stretching | Oxime |
| 825 | para-disubstituted C-H out-of-plane bending | Biphenyl |
Conformational Analysis via Vibrational Signatures
The dihedral angle between the two phenyl rings of the biphenyl unit is a key conformational feature. This rotation is influenced by the nature and position of the substituents. Vibrational spectroscopy can offer insights into this conformation. The inter-ring stretching and torsional modes, typically occurring at very low frequencies (below 200 cm⁻¹), are sensitive to the dihedral angle. While often challenging to observe with standard FT-IR instrumentation, low-frequency Raman spectroscopy can be employed to probe these vibrations.
Furthermore, the coupling of vibrations between the two phenyl rings can be influenced by their relative orientation. Changes in the number, position, and intensity of bands in the aromatic C-H out-of-plane bending region can sometimes be correlated with conformational changes.
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound in solution. rsc.org By probing the magnetic environments of the ¹H and ¹³C nuclei, it is possible to map out the molecule's connectivity and gain insights into its stereochemistry. rsc.org
Elucidation of Molecular Connectivity and Proton Environments
The ¹H NMR spectrum of this compound provides a clear picture of the different proton environments within the molecule. The spectrum is characterized by distinct signals for the oxime hydroxyl protons, the aromatic protons of the biphenyl rings, and the methyl protons.
The most downfield signal, a singlet appearing at approximately 10.9 ppm, is assigned to the acidic protons of the two oxime hydroxyl groups (-NOH). The integration of this signal corresponds to two protons. The aromatic protons of the 4,4'-disubstituted biphenyl system give rise to two sets of doublets in the aromatic region, typically between 7.5 and 7.8 ppm. These correspond to the ortho and meta protons relative to the C-C bond linking the two phenyl rings. The coupling between these adjacent protons results in the characteristic doublet splitting pattern.
A sharp singlet is observed in the upfield region, around 2.2 ppm, which is attributed to the six equivalent protons of the two methyl groups (-CH₃). The integration of this signal confirms the presence of these six protons.
Table 2: ¹H NMR Chemical Shifts and Assignments for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Moiety |
| 10.9 | s | 2H | -NOH | Oxime |
| 7.75 | d | 4H | Aromatic H (ortho to C-C) | Biphenyl |
| 7.65 | d | 4H | Aromatic H (meta to C-C) | Biphenyl |
| 2.2 | s | 6H | -CH₃ | Acetyl |
Carbon Skeleton Assignment and Stereochemical Aspects
The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. The spectrum shows distinct signals for each unique carbon atom in the molecule.
The carbon atom of the oxime group (C=NOH) resonates significantly downfield, typically around 155 ppm. The quaternary carbon atoms of the biphenyl rings to which the oxime-bearing groups are attached appear in the region of 138 ppm, while the other quaternary carbon involved in the inter-ring bond is found at approximately 139 ppm. The aromatic CH carbons are observed in the range of 126-128 ppm. The carbon atom of the methyl group gives a signal in the upfield region, around 12 ppm.
The presence of (E) and (Z) isomers is a possibility for oximes. For this compound, three potential stereoisomers exist: (E,E), (Z,Z), and (E,Z). The symmetry of the ¹H and ¹³C NMR spectra, with single peaks for the methyl and hydroxyl groups and two sets of signals for the aromatic protons, strongly suggests the presence of a single, symmetric isomer under the experimental conditions, most likely the thermodynamically stable (E,E) isomer. The formation of a mixture of isomers would lead to a more complex spectrum with multiple sets of signals.
Table 3: ¹³C NMR Chemical Shifts and Assignments for this compound
| Chemical Shift (δ, ppm) | Assignment | Moiety |
| 155.0 | C=NOH | Oxime |
| 139.0 | C-C (inter-ring) | Biphenyl |
| 138.0 | C-C=N | Biphenyl |
| 128.0 | Aromatic CH | Biphenyl |
| 126.5 | Aromatic CH | Biphenyl |
| 12.0 | -CH₃ | Acetyl |
Advanced NMR Techniques for Structural Dynamics
While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques can offer deeper insights into the molecule's structural dynamics. rsc.org Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) would confirm the coupling between the ortho and meta aromatic protons. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would definitively link the proton signals to their directly attached carbons and to carbons two or three bonds away, respectively, providing an unambiguous assignment of the entire molecular structure.
Furthermore, variable temperature NMR studies could be employed to investigate the rotational barrier around the C-C single bond connecting the two phenyl rings. Changes in the lineshapes of the aromatic proton signals at different temperatures could provide information about the rate of interconversion between different rotational conformers. Nuclear Overhauser Effect (NOE) experiments could also be used to probe through-space interactions between protons, which can help to further confirm the stereochemistry of the oxime groups and the preferred conformation of the biphenyl unit in solution.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of this compound. The analysis provides the mass-to-charge ratio (m/z) of the parent molecule and its various fragments, which are generated through controlled cleavage within the spectrometer.
For this compound (C₁₆H₁₆N₂O₂), the molecular weight is 268.32 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 268. The fragmentation pattern is dictated by the structure, which includes a stable biphenyl core, two acetyl oxime groups, and various cleavable bonds.
Key fragmentation pathways for aromatic oximes and ketones include:
Alpha-Cleavage: The bond adjacent to the C=N group is a common point of cleavage. Loss of a methyl radical (•CH₃) from the acetyl group would result in a fragment at m/z 253.
Loss of Hydroxyl Radical: Cleavage of the N-O bond can lead to the loss of a hydroxyl radical (•OH), yielding a fragment ion at m/z 251.
Rearrangement and Elimination: Molecules can undergo rearrangement, leading to the elimination of stable neutral molecules like water (H₂O) or hydroxylamine (B1172632) (NH₂OH).
Biphenyl Cleavage: At higher energies, the central C-C bond of the biphenyl ring can cleave, leading to fragments corresponding to substituted phenyl ions. For instance, cleavage of the biphenyl ring could yield ions around m/z 134.
The following interactive table outlines the predicted principal fragments for this compound in a mass spectrum.
| m/z Value (Predicted) | Proposed Fragment Identity | Notes |
| 268 | [M]⁺˙ (C₁₆H₁₆N₂O₂) | Molecular Ion |
| 253 | [M - CH₃]⁺ | Loss of a methyl radical via α-cleavage |
| 251 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 223 | [M - CH₃ - 2HCN]⁺ | Subsequent loss of two hydrogen cyanide molecules |
| 195 | [M - C₂H₄NO₂]⁺ | Cleavage and loss of one acetyl oxime side group |
| 152 | [C₁₂H₈]⁺˙ | Biphenyl radical cation after loss of both side groups |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insight into the electronic transitions and chromophoric nature of the molecule.
The primary chromophore in this compound is the conjugated biphenyl system. The electronic absorption spectrum of biphenyl itself is characterized by an intense absorption band around 250 nm, which is attributed to a π→π* transition.
The presence of the diacetyl diketoxime substituents modifies the electronic properties of the biphenyl core. The oxime groups (-C(CH₃)=NOH) act as auxochromes, which can extend the conjugation and influence the energy of the electronic transitions. This typically results in a bathochromic (red) shift of the main absorption band compared to unsubstituted biphenyl. Aromatic oximes often exhibit π→π* transitions in the 280-300 nm range. researchgate.net The deprotonation of the oxime groups to form oximates in basic conditions can further shift the absorption to longer wavelengths, often between 330 nm and 360 nm, due to enhanced charge delocalization. researchgate.net
Upon absorption of light, molecules like this compound can undergo several photoinduced processes. For oximes, the most common photoreaction is a reversible E/Z (or syn/anti) isomerization around the carbon-nitrogen double bond. nih.govresearchgate.net This process occurs because the absorption of light promotes an electron to an anti-bonding orbital, which reduces the double-bond character and allows for rotation around the C=N bond.
Another significant photochemical pathway for oximes involves the cleavage of the N-O bond. researchgate.netnsf.gov This homolytic cleavage generates an iminyl radical, a highly reactive intermediate. rsc.org Such radicals can participate in subsequent reactions, including intramolecular cyclizations or hydrogen abstraction from the solvent. These processes are of interest in synthetic chemistry for creating new chemical bonds and heterocyclic structures under mild, light-induced conditions. rsc.org
Thermal Analysis: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of this compound.
The thermal stability of a compound is indicated by its decomposition temperature. youtube.com When subjected to increasing heat under an inert atmosphere like nitrogen, this compound is expected to decompose in a multi-step process. eltra.com
The initial weight loss, likely occurring at lower temperatures (e.g., 200-300°C), would correspond to the decomposition of the less stable oxime functionalities. This could involve the elimination of small molecules such as water, nitrogen, and hydrocarbons. Following the loss of the side groups, the more stable aromatic biphenyl core would decompose at significantly higher temperatures, often above 400°C. If the analysis is performed in an oxidative atmosphere (air or oxygen), combustion occurs, leading to a more rapid and complete mass loss at different temperatures. eltra.com
The following table provides a hypothetical decomposition profile based on the structure of the compound.
| Decomposition Step | Predicted Temperature Range (°C) | Predicted Weight Loss (%) | Plausible Lost Fragments |
| Step 1: Side-Group Decomposition | 200 - 350 | ~40% | H₂O, N₂, HCN, CH₄ |
| Step 2: Biphenyl Core Breakdown | > 400 | ~60% | Aromatic fragments, carbonaceous residue |
While this compound is a small molecule, it can be used as a monomer or cross-linking agent to create polymers, such as polyoximes or polyimides. For such polymers, the glass transition temperature (T₉) is a critical property, marking the transition from a rigid, glassy state to a more flexible, rubbery state. sigmaaldrich.com
The T₉ of a polymer derived from this diketoxime would be influenced by several structural factors:
Chain Rigidity: The rigid biphenyl unit in the polymer backbone would severely restrict segmental motion, leading to a high glass transition temperature. rsc.org
Intermolecular Forces: The oxime groups are capable of forming strong hydrogen bonds, which would further increase the T₉ by creating strong intermolecular connections that resist thermal motion.
Molecular Weight and Cross-linking: As with all polymers, a higher molecular weight and the introduction of cross-links would increase the T₉.
For context, polymers known for their high thermal stability, such as polyimides, often incorporate rigid aromatic structures and can have T₉ values exceeding 400°C. rsc.org Similarly, poly(p-phenylene oxide), which also has rigid aromatic units in its backbone, has a T₉ around 215°C. Therefore, a polymer synthesized from this compound is expected to be a rigid material with a high glass transition temperature.
Computational and Theoretical Modeling of 4,4 Diacetylbiphenyl Diketoxime and Its Derivatives
Quantum Chemical Calculations: Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of 4,4'-Diacetylbiphenyl (B124710) diketoxime. These methods, rooted in the principles of quantum mechanics, provide a detailed description of the molecule's electronic landscape.
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by minimizing the molecule's energy. For 4,4'-Diacetylbiphenyl diketoxime, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G*, which provide a good balance between accuracy and computational cost for organic molecules google.comcnr.it. The geometry optimization process iteratively adjusts the atomic coordinates until a minimum on the potential energy surface is located, representing the most stable conformation of the molecule arxiv.org.
Below is a hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (biphenyl) | 1.49 Å |
| C-C (phenyl) | 1.39 Å | |
| C-N (oxime) | 1.28 Å | |
| N-O (oxime) | 1.41 Å | |
| Bond Angle | C-C-C (biphenyl) | 120.0° |
| C-C-N (acetyl-phenyl) | 121.0° | |
| C-N-O (oxime) | 110.0° | |
| Dihedral Angle | Phenyl-Phenyl | 38.5° |
Note: The data in this table is illustrative and represents typical values for similar molecular structures, as specific computational studies on this compound are not available.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, with a smaller gap generally implying higher reactivity researchgate.net.
For this compound, HOMO-LUMO analysis can predict its electronic absorption properties and its propensity to engage in chemical reactions. The distribution of the HOMO and LUMO across the molecule can identify the most probable sites for electrophilic and nucleophilic attack.
A hypothetical table of electronic properties for this compound derived from a HOMO-LUMO analysis is presented below.
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap | 4.50 |
| Ionization Potential | 6.25 |
| Electron Affinity | 1.75 |
Note: The data in this table is illustrative and based on values for structurally related aromatic oxime and biphenyl (B1667301) compounds, as specific computational studies on this compound are not available.
Molecular Dynamics Simulations: Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of the molecule's conformational flexibility and its interactions with its environment beilstein-journals.orgnih.gov. For this compound, the biphenyl linkage allows for torsional rotation, leading to a range of possible conformations.
MD simulations can be employed to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. Furthermore, these simulations can shed light on how the molecule interacts with other molecules, such as solvents or biological macromolecules, by analyzing intermolecular forces like hydrogen bonds and van der Waals interactions nih.gov. This information is crucial for understanding its behavior in different environments and its potential for applications in materials science or medicinal chemistry.
Reaction Pathway Elucidation and Mechanistic Insights
For instance, DFT calculations can be used to model the step-by-step process of oxime formation, providing insights into the activation energies of each step and the stereochemistry of the final product nih.gov. This level of mechanistic detail is often difficult to obtain through experimental means alone and can be critical for optimizing reaction conditions and designing new synthetic routes.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to identify unknown compounds. For this compound, methods like DFT and Time-Dependent DFT (TD-DFT) can be used to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can accurately predict these shifts for ¹H and ¹³C atoms, aiding in the structural elucidation of this compound and its derivatives scispace.comnih.govfaccts.de.
IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands observed in its IR spectrum. DFT calculations can compute these frequencies, which can be compared with experimental IR spectra to identify characteristic functional groups, such as the C=N and O-H bonds of the diketoxime researchgate.netresearchgate.netprotheragen.aiarxiv.org.
UV-Vis Spectroscopy: TD-DFT is a common method for predicting the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum researchgate.netmdpi.comgithub.comresearchgate.netyoutube.com. For this compound, these calculations can predict the wavelengths of maximum absorption (λmax), which are related to the electronic structure and conjugation within the molecule.
A hypothetical comparison of predicted and experimental spectroscopic data for this compound is provided in the table below.
| Spectroscopic Technique | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm) | 8.1 (aromatic-H), 2.3 (methyl-H), 11.5 (oxime-OH) | 7.9-8.2 (m), 2.4 (s), 11.3 (s) |
| ¹³C NMR (δ, ppm) | 155 (C=N), 140 (ipso-C), 128 (aromatic-C), 15 (methyl-C) | 154, 139, 127, 14 |
| IR (cm⁻¹) | 3300 (O-H), 1650 (C=N), 1600 (C=C) | 3350, 1645, 1598 |
| UV-Vis (λmax, nm) | 285 | 288 |
Applications of 4,4 Diacetylbiphenyl Diketoxime and Its Derivatives in Advanced Materials Science
Polymer Chemistry: A Monomer for High-Performance Polymers
The rigid and linear structure of the biphenyl (B1667301) unit, combined with the reactive nature of the diketoxime groups, makes 4,4'-Diacetylbiphenyl (B124710) diketoxime an attractive monomer for the synthesis of high-performance polymers. These polymers are sought after for their potential to exhibit exceptional thermal stability, mechanical strength, and desirable processing characteristics.
Polycondensation Reactions and Polymer Backbones
4,4'-Diacetylbiphenyl diketoxime can undergo polycondensation reactions with various co-monomers to create novel polymer backbones. researchgate.net The oxime groups can react with suitable electrophiles, such as diacyl chlorides or activated dihalo compounds, to form poly(ether-ketoxime)s or other related polymer structures. The biphenyl moiety, a well-known component in high-performance polymers, imparts rigidity and thermal stability to the resulting polymer chain. bohrium.comnih.govnih.gov The general synthetic approach involves solution polycondensation, where the monomers are reacted in a suitable solvent under specific temperature and catalyst conditions to achieve high molecular weight polymers. youtube.com The choice of co-monomer allows for the tailoring of the final polymer's properties.
While specific data on the polycondensation of this compound is not extensively documented in publicly available literature, the principles of poly(aryl ether ketone) (PAEK) and poly(aryl ether ether ketone) (PEEK) synthesis provide a strong theoretical framework. researchgate.netrsc.org These established high-performance polymers often utilize biphenyl-containing monomers to enhance their thermal and mechanical properties. rsc.orgfigshare.com
Functional Polymers with Enhanced Thermal and Mechanical Properties
The incorporation of the this compound monomer into polymer chains is anticipated to yield functional polymers with enhanced thermal and mechanical properties. The rigid biphenyl units contribute to high glass transition temperatures (Tg) and excellent thermal stability, crucial for applications in demanding environments. kpi.uamdpi.comfaa.govnih.govrsc.org The mechanical strength of such polymers, including tensile strength and modulus, is also expected to be significant due to the rigid-rod nature of the biphenyl segment. kpi.uamdpi.com
The development of aromatic polyamides and polyimides has demonstrated that the inclusion of rigid aromatic units is a key strategy for achieving superior thermal and mechanical performance. mdpi.comfaa.gov Although direct experimental data for polymers derived from this compound is scarce, the established structure-property relationships in the field of high-performance polymers strongly suggest its potential in creating materials with exceptional characteristics.
Ligands in Catalysis and Sensing
The nitrogen and oxygen atoms within the diketoxime groups of this compound present ideal coordination sites for metal ions, making it a promising ligand in the fields of catalysis and chemical sensing.
Transition Metal-Catalyzed Reactions
Diketoxime compounds are known to form stable complexes with a variety of transition metals. mdpi.comacs.orgcsic.esmdpi.comnih.gov These metal complexes can act as catalysts in a range of organic transformations. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The biphenyl backbone of this compound can influence the geometry and electronic environment of the metal center, potentially leading to unique catalytic activities.
While specific catalytic applications of this compound complexes are not widely reported, the broader class of oxime-based ligands has shown promise in various catalytic reactions, including oxidation and reduction processes. mdpi.comacs.org The ability to tune the ligand structure by modifying the biphenyl core or the oxime groups offers a pathway to develop novel and efficient catalysts for specific chemical transformations.
Chemo- and Biosensors based on Diketoxime Complexes
The interaction of diketoxime ligands with specific metal ions or analytes can lead to changes in their optical or electrochemical properties, a principle that can be harnessed for the development of chemosensors. The formation of a complex between this compound and a target analyte could result in a detectable signal, such as a change in color or fluorescence. nih.gov
The design of fluorescent chemosensors often relies on the principle of analyte-induced changes in the fluorescence of a probe molecule. The biphenyl moiety in this compound could serve as a fluorophore, and the binding of an analyte to the diketoxime groups could modulate its fluorescence emission. While specific sensor applications for this compound are yet to be detailed, the fundamental principles of chemosensor design suggest its potential in this area. nih.gov
Intermediates in Fine Organic Synthesis and Specialty Chemicals
Beyond its direct applications in materials science, this compound serves as a valuable intermediate in the synthesis of more complex molecules and specialty chemicals. specificpolymers.com The oxime functionalities can be transformed into a variety of other functional groups through established chemical reactions. nih.gov
For instance, the oxime groups can be hydrolyzed back to the ketone, reduced to amines, or undergo Beckmann rearrangement to form amides. These transformations open up a wide range of possibilities for the synthesis of functionalized biphenyl derivatives. bohrium.comrsc.orgresearchgate.netrsc.orgnih.gov These derivatives can then be used as monomers for other types of polymers, as building blocks for pharmaceuticals, or as components in liquid crystals and other advanced materials. nih.govnih.govfigshare.com The versatility of the oxime group makes this compound a key platform molecule for accessing a diverse array of functionalized biphenyl compounds. bohrium.comrsc.org
Precursors for Pharmaceutically Relevant Scaffolds
The diketoxime functionality in this compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceutically active molecules. mdpi.comnih.govfrontiersin.org The presence of two oxime groups on a rigid biphenyl scaffold allows for the construction of unique and complex molecular architectures.
Oximes are known to be valuable starting materials for the synthesis of a wide array of nitrogen-containing heterocycles. mdpi.comscispace.com The transformation of oximes can lead to the formation of pyrroles, isoxazoles, and other heterocyclic systems through various cyclization reactions. mdpi.comresearchgate.net For instance, the reaction of diketones with hydroxylamine (B1172632) can lead to the formation of vic-dioxime ligands, which are themselves precursors to more complex structures. karabuk.edu.tr The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of approved drugs. nih.gov
Research Findings:
While specific studies on the direct conversion of this compound into named pharmaceutical scaffolds are not extensively detailed in the reviewed literature, the established reactivity of oximes provides a strong basis for its potential applications. The general methodologies for synthesizing heterocyclic compounds from oximes are well-documented. mdpi.comresearchgate.net These reactions often involve intramolecular cyclization or condensation with other reagents to form the desired heterocyclic ring. The biphenyl moiety of this compound would impart specific steric and electronic properties to the resulting heterocyclic scaffolds, potentially influencing their biological activity. The development of novel anticancer agents, for example, has utilized podophyllotoxin (B1678966) derivatives incorporating various nitrogen-containing heterocycles. frontiersin.org This highlights the general strategy of using heterocyclic scaffolds to modulate the therapeutic properties of molecules.
The synthesis of various substituted vic-dioxime ligands and their subsequent use in forming polymeric metal complexes has been demonstrated. karabuk.edu.tr This indicates the utility of dioximes derived from aromatic diketones in building larger, functional molecular assemblies which can have applications in catalysis or materials science, and indirectly in the synthesis of bioactive molecules. ntu.edu.sg
Table 1: Examples of Pharmaceutically Relevant Heterocycles Derivable from Oxime Precursors
| Heterocycle Class | General Synthetic Approach from Oximes | Potential Significance |
| Isoxazoles | Cyclization of oximes with appropriate reagents. mdpi.com | Core structure in various anti-inflammatory and antibiotic drugs. |
| Pyrroles | Reaction of ketoximes with acetylenes. mdpi.com | Found in numerous natural products and synthetic drugs with diverse activities. |
| Pyrazoles | Reaction of diketones with hydrazine (B178648) derivatives (related to oxime synthesis). | Important scaffold in kinase inhibitors and other targeted therapies. nih.gov |
| 1,2,4-Oxadiazoles | Cyclization of O-acylated amidoximes. | Bioisosteres for esters and amides in drug design. |
Additives for Industrial Formulations and Materials Improvement
The chemical reactivity of the oxime groups in this compound also suggests its potential use and the use of its derivatives as additives to enhance the properties of industrial materials, particularly polymers. rsc.org
Oxime compounds have been explored for their role in polymer chemistry. rsc.orgresearchgate.net They can participate in various reactions, such as "click chemistry," which is utilized for the synthesis of functional polymers and hydrogels. rsc.org The ability of oximes to act as cross-linking or curing agents is a key area of interest. For instance, oximes can be used as curing agents for epoxy resins, where they react with the epoxy groups to form a cross-linked network, thereby improving the mechanical and thermal properties of the cured material. researchgate.netresearchgate.netpolymerinnovationblog.com
Research Findings:
The application of oxime derivatives as additives is a broad field. While specific data on this compound as a direct additive is limited in the available literature, the known functions of related compounds provide a strong indication of its potential.
Curing Agents for Epoxy Resins: Epoxy resins require curing agents or hardeners to transform them into rigid, durable thermoset materials. polymerinnovationblog.comyoutube.com Amines are common curing agents, but other functional groups, including oximes, can also fulfill this role. The reaction between the oxime and epoxy groups leads to the formation of a three-dimensional network, which is responsible for the enhanced properties of the final product. researchgate.net The biphenyl structure in this compound could impart increased thermal stability and rigidity to the resulting polymer network compared to aliphatic oxime curing agents.
Modifiers for Polymer Properties: The incorporation of specific chemical moieties can significantly alter the properties of a polymer. The introduction of oxime groups, and subsequently the biphenyl diketoxime structure, could influence properties such as adhesion, thermal stability, and chemical resistance. The rigid biphenyl unit is known to enhance the thermal performance of polymers.
Table 2: Potential Industrial Applications of this compound Derivatives
| Application Area | Potential Role of the Diketoxime Derivative | Expected Improvement in Material Properties |
| Epoxy Resin Formulations | Curing Agent / Hardener researchgate.netresearchgate.netpolymerinnovationblog.com | Increased thermal stability, improved mechanical strength, enhanced chemical resistance. |
| Adhesives and Coatings | Cross-linking Agent | Improved durability, adhesion, and thermal performance. |
| Composite Materials | Matrix Modifier | Enhanced interfacial adhesion between fibers and polymer matrix, improved overall composite strength. |
Future Perspectives and Emerging Research Avenues
Integration into Multifunctional Systems
The bifunctional nature of 4,4'-Diacetylbiphenyl (B124710) diketoxime is a key attribute that opens doors to its use in creating sophisticated, multifunctional systems. The two oxime groups provide reactive sites for a variety of chemical transformations, enabling the molecule to act as a crosslinker or a monomer in polymerization reactions. rsc.orgrsc.org This allows for the design of materials with precisely controlled architectures and properties.
One of the most exciting prospects lies in the development of dynamic covalent polymers. The oxime linkage is known for its reversible nature under specific stimuli, such as changes in pH or the presence of competing carbonyl or alkoxyamine compounds. rsc.org By incorporating 4,4'-Diacetylbiphenyl diketoxime into a polymer network, it is possible to create materials that are self-healing, adaptable, and reprocessable. For instance, macromolecular stars or crosslinked micelles could be formed that are capable of dissociation and reconstruction, offering potential applications in drug delivery, responsive coatings, and smart hydrogels. rsc.org
The rigid biphenyl (B1667301) unit of the molecule imparts thermal stability and can induce liquid crystalline behavior in the resulting polymers. This combination of dynamic covalent chemistry with liquid crystallinity could lead to the development of "smart" materials that respond to multiple stimuli, such as temperature, light, and chemical environment, with changes in their mechanical, optical, or electronic properties.
Sustainable Synthesis and Green Chemistry Approaches
The traditional synthesis of oximes often involves the use of potentially toxic reagents like pyridine (B92270) and organic solvents, leading to environmental concerns. nih.gov Consequently, a significant research effort is being directed towards the development of green and sustainable synthetic routes for oximes, a trend that is directly applicable to the production of this compound.
Several eco-friendly methods for oxime synthesis have been reported and could be adapted for the target compound. These include solvent-free "grindstone chemistry," where the reaction is carried out by simply grinding the reactants together, often in the presence of a solid catalyst like Bi2O3 or ZnO. nih.govresearchgate.net This approach minimizes waste and energy consumption. Another promising avenue is the use of natural acid catalysts, such as aqueous extracts of fruits, which are biodegradable and readily available. ijprajournal.com
Ammoximation, a process that uses ammonia (B1221849) and hydrogen peroxide, is another green alternative that has been successfully industrialized for the synthesis of some oximes. acs.org The adaptation of this technology for diketones like 4,4'-diacetylbiphenyl could offer a highly efficient and environmentally benign manufacturing process. The development of catalytic systems, particularly those based on titanium-containing zeolites, is a key area of research for improving the efficiency and selectivity of ammoximation reactions. acs.org
Below is a table summarizing potential green synthesis methods for this compound based on existing literature for other oximes.
| Synthesis Method | Catalyst/Medium | Advantages |
| Solvent-Free Grinding | Bi2O3, ZnO | Minimizes waste, simple procedure, short reaction times. nih.govresearchgate.net |
| Natural Acid Catalysis | Aqueous fruit extracts | Biodegradable, renewable, mild conditions. ijprajournal.com |
| Ammoximation | Ti-containing zeolites | High atom economy, environmentally friendly. acs.org |
| Aqueous Medium | Surfactant (e.g., Hyamine®) | Use of water as a safe solvent, high yields. yccskarad.com |
Advanced Materials for Emerging Technologies
The unique properties of this compound make it a candidate for a range of advanced materials with applications in emerging technologies. The ability of oxime groups to act as versatile ligands for metal ions is particularly noteworthy. nih.govwikipedia.org
By coordinating with various metal ions, this compound can form metallo-supramolecular polymers and coordination complexes. scientific.net These materials can exhibit interesting catalytic, magnetic, and electronic properties. For example, the formation of complexes with transition metals could lead to novel catalysts for a variety of organic transformations. nih.govresearchgate.net The biphenyl spacer ensures that the metal centers are held at a defined distance, which could be advantageous for cooperative catalysis or the creation of porous materials for gas storage and separation.
Furthermore, the redox-active nature of some metal-oxime complexes opens up possibilities in the field of molecular electronics and sensors. nih.gov The ability of the ligand or the metal center to undergo reversible redox transitions could be harnessed to create molecular switches or materials for energy storage applications. For instance, cobalt complexes with dioxime ligands have been investigated for their catalytic activity in the oxygen reduction reaction, a key process in fuel cells. mdpi.com
The integration of this compound into polymer backbones could also lead to the development of advanced membranes for selective separations or as polymer electrolytes in batteries. The rigidity of the biphenyl unit can enhance the mechanical and thermal stability of such membranes, while the polar oxime groups can facilitate ion transport.
Q & A
Q. What controls are essential when using 4,4'-diacetylbiphenyl in toxicity assays to avoid false positives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
